molecular formula C12H13BrN2 B2953392 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole CAS No. 51108-53-3

1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole

Cat. No. B2953392
CAS RN: 51108-53-3
M. Wt: 265.154
InChI Key: ROPFJPYTHVCUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-bromo-3,5-dimethyl-1H-pyrazole is an organic compound with the molecular formula C10H9BrN2. It has a molecular weight of 237.10 . It is a derivative of pyrazole, a class of organic compounds that contain a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of this compound can be achieved through a reaction involving 1-benzyl-3,5-dimethyl-1H-pyrazole, oxone, and sodium bromide in water and ethyl acetate at 20°C . This reaction is part of a broader class of reactions used to synthesize pyrazoles, which often involve the reaction of hydrazones and α-bromo ketones .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 1-position with a benzyl group, at the 3 and 5-positions with methyl groups, and at the 4-position with a bromo group .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to the presence of the reactive bromo group. For instance, it can undergo palladium-catalyzed coupling reactions with aryl triflates to produce N-arylpyrazoles . It can also react with terminal alkynes in a silver-mediated [3 + 2] cycloaddition to produce pyrazoles .


Physical And Chemical Properties Analysis

This compound is a compound with high gastrointestinal absorption and is able to permeate the blood-brain barrier . It has a Log Po/w (iLOGP) value of 2.36, indicating its lipophilicity . Its water solubility is 0.0962 mg/ml .

Scientific Research Applications

Molecular Structure and Interactions

Intermolecular Interactions in Antipyrine-like Derivatives : A study focused on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two antipyrine derivatives, revealing insights into their molecular interactions. The crystal packing is primarily stabilized by hydrogen bonds and π-interactions, highlighting the compounds' structural integrity and potential applications in designing molecules with desired intermolecular interactions (Saeed et al., 2020).

Supramolecular Chemistry

Self-Assembly of Pyrazole Units : Research on supramolecular liquid crystals containing the 4-aryl-1H-pyrazole unit demonstrated their ability to self-assemble via hydrogen bonding, forming columnar mesophases with luminescent properties. This study opens new avenues for developing materials with specific photophysical characteristics (Moyano et al., 2013).

Catalysis

Pyrazole-based Palladium Complexes in Suzuki–Miyaura Reactions : The synthesis and evaluation of bulky bis(pyrazolyl)palladium complexes for their efficacy in catalyzing Suzuki–Miyaura cross-coupling reactions were reported. The study indicates that substituents on the pyrazole ring can modulate the pre-catalysts' steric and electronic properties, affecting the overall reaction efficiency (Ocansey et al., 2018).

Photophysical Properties and Sensor Applications

Fluorescent Chemosensors for Metal Ions : The development of pyrazoline-benzothiazole derivatives as fluorescent chemosensors for Cu2+, Fe3+, and Fe2+ ions was studied. These compounds exhibit selective fluorescence quenching in the presence of specific metal ions, offering a promising approach for sensitive and selective metal ion detection (Asiri et al., 2019).

Antibacterial Applications

Antibacterial Activities of Pyrazole Derivatives : Schiff bases derived from 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one were synthesized and screened for their antibacterial activities. Some compounds showed moderate to good activity against various bacterial strains, indicating their potential as leads for developing new antibacterial agents (Asiri & Khan, 2010).

Safety and Hazards

The safety data for 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole indicates that it may cause harm if swallowed or inhaled, and may cause eye irritation . The compound is classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 .

Future Directions

The future directions for the study and application of 1-benzyl-4-bromo-3,5-dimethyl-1H-pyrazole could involve further exploration of its biological activities and potential uses in medicinal chemistry. Given its structural resemblance to imidazole derivatives such as histamine and histidine , it could be of interest in the development of new pharmaceuticals. Additionally, its reactivity could be exploited in the synthesis of new pyrazole derivatives .

properties

IUPAC Name

1-benzyl-4-bromo-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPFJPYTHVCUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.